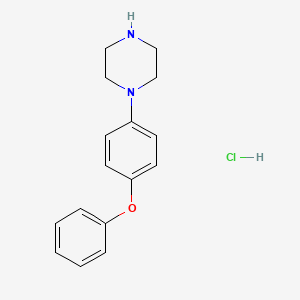

1-(4-Phenoxyphenyl)piperazine hydrochloride

Vue d'ensemble

Description

1-(4-Phenoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a phenoxyphenyl group attached to a piperazine ring, which is further complexed with hydrochloride.

Méthodes De Préparation

The synthesis of 1-(4-Phenoxyphenyl)piperazine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-phenoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid. Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products .

Analyse Des Réactions Chimiques

1-(4-Phenoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and acyl chlorides.

Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives of the compound

Applications De Recherche Scientifique

Pharmacological Applications

-

Antidepressant and Anxiolytic Effects

Research indicates that 1-(4-Phenoxyphenyl)piperazine hydrochloride may function as a serotonin reuptake inhibitor, which positions it as a potential candidate for treating affective disorders such as depression and anxiety disorders. The compound's ability to modulate serotonin levels could lead to significant therapeutic benefits in managing these conditions . -

Psychoactive Substance Research

This compound has been identified in studies focusing on new psychoactive substances (NPS). Its structural characteristics allow it to be included in the broader category of piperazine derivatives, which are often explored for their psychoactive effects. The identification and characterization of such compounds are crucial for understanding their impact on users and for developing detection methods in forensic toxicology . -

Detection Methods

Advances in analytical techniques, such as liquid chromatography combined with mass spectrometry (LC-MS), have enabled the rapid detection of piperazine derivatives, including this compound, in biological samples. This is particularly relevant for toxicological studies where understanding the presence of these compounds can inform clinical decisions and public health policies .

Case Study 1: Detection of Psychoactive Substances

A study published in 2021 highlighted the detection of various psychoactive substances, including derivatives of piperazine like this compound. The research utilized advanced chromatographic techniques to identify the presence of these compounds in samples collected from drug users, emphasizing the need for continuous monitoring of emerging substances on the market .

Case Study 2: Pharmacological Profile

In another investigation, the pharmacological profile of piperazine derivatives was examined, revealing their effects on neurotransmitter levels. The study indicated that compounds like this compound could increase dopamine and serotonin levels, which are associated with both therapeutic effects and potential adverse reactions .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(4-Phenoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

1-(4-Phenoxyphenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-(4-Methoxyphenyl)piperazine: Similar in structure but with a methoxy group instead of a phenoxy group.

1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a phenoxy group.

1-(4-Nitrophenyl)piperazine: Features a nitro group in place of the phenoxy group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities .

Activité Biologique

1-(4-Phenoxyphenyl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the chemical formula and is classified as a piperazine derivative. Its structure consists of a piperazine ring substituted with a phenoxyphenyl group, which is believed to contribute to its biological efficacy.

1. Antidepressant Effects

Research indicates that derivatives of piperazine, including this compound, exhibit serotonin reuptake inhibition. This mechanism is crucial for the treatment of affective disorders such as depression and anxiety disorders. A patent describes these compounds as effective in augmenting antidepressant therapy through their action on serotonin transporters, which may lead to quicker therapeutic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs) .

2. Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related compounds, suggesting that this compound may influence GABAergic systems, thereby providing protection against seizures induced by maximal electroshock . Although specific data on this compound's anticonvulsant activity is limited, its structural analogs show promise in this area.

3. In Vitro Studies

In vitro assays have demonstrated that piperazine derivatives can modulate various neurotransmitter systems. For instance, compounds similar to this compound have been evaluated for their effects on dopamine D2 receptors and Na+ channel activity, indicating a broad spectrum of neuropharmacological effects .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Research into related compounds has established that modifications in the piperazine ring or the phenoxy group can significantly alter pharmacological profiles. For example, variations in substituents on the phenyl rings have been shown to enhance serotonin transporter affinity and selectivity .

Safety and Toxicity

While extensive studies on the safety profile of this compound are still needed, preliminary toxicity assessments indicate that piperazine derivatives generally exhibit favorable safety profiles at therapeutic doses. Further toxicological studies are essential to fully understand any potential adverse effects associated with this compound .

Propriétés

IUPAC Name |

1-(4-phenoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18;/h1-9,17H,10-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLQLLCRCBDUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660724 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62755-60-6 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.